molecular formula C8H14O B14636796 3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol CAS No. 52385-60-1

3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol

Cat. No.: B14636796
CAS No.: 52385-60-1
M. Wt: 126.20 g/mol
InChI Key: WWRRJTFUHCGDAM-UHFFFAOYSA-N
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Description

3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol is an organic compound with the molecular formula C8H14O and a molecular weight of 126.20 g/mol . It is classified as an unsaturated alcohol and may also be identified by its synonym, 3-methyl-2-(1-methylethenyl)but-2-en-1-ol . As a building block in organic chemistry, its structure featuring both alcohol and alkene functional groups makes it a candidate for use in synthetic pathways, including the development of more complex fragrance molecules, terpenoid analogs, or other specialty chemicals. Researchers can utilize this compound as a key intermediate in exploratory synthesis projects. The specific mechanisms of action and full range of applications are subjects of ongoing investigation, highlighting its value for fundamental chemical research. This product is intended for laboratory and research purposes only. It is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

CAS No.

52385-60-1

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol

InChI

InChI=1S/C8H14O/c1-6(2)8(5-9)7(3)4/h9H,1,5H2,2-4H3

InChI Key

WWRRJTFUHCGDAM-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CO)C(=C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol can be synthesized through several methods. One common method involves the reaction of isoprene with formaldehyde in the presence of a base, followed by reduction. The reaction conditions typically include a temperature range of 0-50°C and a pressure of 1-5 atm .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of isoprene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0-25°C.

    Substitution: Thionyl chloride in the presence of pyridine at 0-10°C.

Major Products Formed

    Oxidation: 3-Methyl-2-(prop-1-en-2-yl)but-2-enal.

    Reduction: 3-Methyl-2-(prop-1-en-2-yl)butan-2-ol.

    Substitution: 3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-chloride.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in organic reactions, participating in addition and substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemical Influence : The chiral configuration of lavandulol (R-enantiomer) is critical for its pheromone activity, suggesting that the target compound’s stereochemistry (if present) could similarly impact biological function .
  • Reactivity Trends : The primary alcohol group in this compound makes it more reactive toward esterification or oxidation compared to tertiary analogues like 2-methyl-3-buten-2-ol .
  • Analytical Techniques : Gas chromatography/mass spectrometry (GC/MS) and chiral column chromatography are pivotal for distinguishing structural and stereochemical differences among these compounds .

Q & A

Basic: What synthetic methodologies are recommended for 3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol, and how can reaction conditions be optimized?

Answer:
The synthesis of terpene-derived alcohols like this compound often involves allylic alcohol precursors or boronate intermediates. For example, analogous compounds (e.g., prenol derivatives) are synthesized via hydroboration or catalytic cross-coupling reactions. A reported procedure for similar alcohols involves reacting 2-butyn-1-ol with a boronate ester under palladium catalysis to yield stereoselective products . Key optimization parameters include:

  • Temperature control (0–25°C) to minimize side reactions.
  • Use of anhydrous solvents (e.g., THF) to prevent hydrolysis.
  • Monitoring reaction progress via TLC or GC-MS to identify intermediates.
  • Purification via fractional distillation or column chromatography to isolate the target compound .

Basic: How can the crystal structure of this compound be determined experimentally?

Answer:
X-ray crystallography is the gold standard for structural determination. Key steps include:

  • Crystallization : Grow single crystals using vapor diffusion or slow evaporation in solvents like hexane/ethyl acetate.
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ direct methods via SHELXS or SHELXD for phase determination .
  • Refinement : Refine parameters (atomic positions, thermal factors) using SHELXL, ensuring R-factor convergence below 5% .
  • Visualization : Generate ORTEP diagrams using ORTEP-III to validate geometry and stereochemistry .

Basic: What analytical techniques are suitable for identifying this compound in complex mixtures?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) :
    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).
    • Parameters: Splitless injection at 250°C, oven ramp from 50°C (2 min) to 300°C (5°C/min).
    • Identification: Compare retention index (RI) and mass spectrum to reference libraries. For terpenoids, RI ≈ 765–914 (similar to prenol derivatives) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR in CDCl₃ to assign olefinic protons (δ 4.8–5.5 ppm) and quaternary carbons .

Advanced: How can researchers resolve contradictions in spectroscopic data during compound characterization?

Answer:
Contradictions often arise from stereochemical ambiguity or impurities. Mitigation strategies include:

  • Multi-Technique Validation : Cross-check GC-MS, NMR, and X-ray data. For example, conflicting NOE effects in NMR may require crystallographic validation of stereochemistry .
  • Isotopic Labeling : Use deuterated analogs to confirm fragmentation patterns in MS.
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
  • High-Resolution MS : Confirm molecular formula (e.g., C₉H₁₄O) with <2 ppm error .

Advanced: What are the challenges in synthesizing stereoisomers of this compound, and how can enantiomeric purity be ensured?

Answer:
Challenges include:

  • Stereochemical Control : Allylic alcohols often form racemic mixtures. Use chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis .
  • Enantiomeric Separation :
    • Chiral GC columns (e.g., Cyclosil-B) or HPLC with cellulose-based stationary phases.
    • Crystallization with chiral resolving agents (e.g., tartaric acid derivatives).
  • Purity Analysis : Polarimetry or chiral shift reagents in ¹H NMR (e.g., Eu(hfc)₃) .

Advanced: What safety protocols are critical when handling this compound in reactive or high-temperature conditions?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of vapors (TLV ≈ 50 ppm).
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Storage : Store under nitrogen at 4°C in amber glass to prevent peroxide formation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers address discrepancies between theoretical and experimental physicochemical properties (e.g., boiling point, solubility)?

Answer:

  • Boiling Point : Compare experimental values (e.g., 150–160°C) with predictive models (e.g., Antoine equation). Adjust for hydrogen bonding effects.
  • Solubility : Use Hansen solubility parameters to optimize solvent selection (e.g., logP ≈ 2.5 suggests moderate polarity) .
  • Thermogravimetric Analysis (TGA) : Validate decomposition temperatures against computational simulations (e.g., Gaussian 16).

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